tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate

Chemical Procurement Quality Control Building Block Synthesis

tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate (CAS 2589532-06-7) is a functionalized small-molecule building block with the molecular formula C₁₆H₂₄N₄O₃ and a molecular weight of 320.39 g/mol. It consists of a piperazine ring N-protected by a tert-butyloxycarbonyl (Boc) group and N-arylated with a 6-(methylcarbamoyl)pyridin-3-yl moiety.

Molecular Formula C16H24N4O3
Molecular Weight 320.39 g/mol
Cat. No. B13901926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate
Molecular FormulaC16H24N4O3
Molecular Weight320.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C(=O)NC
InChIInChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)12-5-6-13(18-11-12)14(21)17-4/h5-6,11H,7-10H2,1-4H3,(H,17,21)
InChIKeyZDCHHKKRXLDHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate: A Procurable Boc-Protected Piperazine-Pyridine Intermediate for Focused Library Synthesis


tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate (CAS 2589532-06-7) is a functionalized small-molecule building block with the molecular formula C₁₆H₂₄N₄O₃ and a molecular weight of 320.39 g/mol . It consists of a piperazine ring N-protected by a tert-butyloxycarbonyl (Boc) group and N-arylated with a 6-(methylcarbamoyl)pyridin-3-yl moiety. This scaffold is employed as an advanced intermediate in medicinal chemistry, particularly for constructing libraries targeting epigenetic enzymes, as the methylcarbamoyl-pyridine motif serves as a hydrogen-bond donor/acceptor pharmacophore [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 98% to 99% and is procured in quantities from 50 mg to gram scale for research and further manufacturing use .

Why Generic Substitution Fails for tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate: The Importance of Regioisomeric Fidelity and Orthogonal Reactivity


Generic substitution among piperazine-1-carboxylate building blocks is precluded by the precise positioning of the methylcarbamoyl group on the pyridine ring, which dictates downstream pharmacophore geometry. The 3-yl attachment to the piperazine ring and the 6-methylcarbamoyl substitution create a specific hydrogen-bond donor/acceptor vector that regioisomers (e.g., 4-yl or 5-yl variants) cannot replicate . Furthermore, the Boc group on the piperazine provides orthogonal protection that is stable under basic and nucleophilic conditions used for further functionalization of the methylcarbamoyl or pyridine moieties, whereas unprotected piperazines or those with base-labile protecting groups would degrade under identical reaction conditions. Even closely related analogs such as the 2-fluoro-substituted variant (tert-butyl 4-(2-fluoro-6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate) introduce an electron-withdrawing substituent that substantially alters the pyridine ring's electronic properties, reactivity, and biological target engagement, making it a non-interchangeable chemical entity .

Quantitative Differentiation Evidence for tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate Against the Closest Analog


Purity and Procurement Reliability: A 1% Absolute Purity Advantage Over the Closest Commercial Fluoro-Analog

Sigma-Aldrich supplies the target compound at a certified purity of 99% . In contrast, the closest commercially available structural analog, tert-butyl 4-(2-fluoro-6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate (CAS 2589532-04-5), is listed at 98% purity from the same supplier class . This 1% absolute purity difference, while seemingly small, corresponds to a halving of the maximum total impurity burden (from 2% to 1%), which is critical for reaction stoichiometry control and minimizing side-product formation in multi-step synthetic sequences.

Chemical Procurement Quality Control Building Block Synthesis

Computed Lipophilicity (LogP) as a Predictor of Differential ADME Properties Relative to the 2-Fluoro Analog

The target compound has a computed LogP of 1.50 (XLogP3) . Introduction of a fluorine atom at the pyridine 2-position in the analog tert-butyl 4-(2-fluoro-6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate is predicted to increase LogP by approximately 0.3–0.5 units, based on the established contribution of aryl fluorine substitution to lipophilicity [1]. A lower LogP for the target compound predicts superior aqueous solubility and a reduced propensity for CYP450-mediated metabolism, which are critical considerations when selecting building blocks intended for lead optimization toward orally bioavailable candidates.

Computational Chemistry Drug-likeness Physicochemical Properties

Orthogonal Stability of the Boc-Protecting Group Enables Chemoselective Elaboration Unavailable to Unprotected Piperazine Analogs

The target compound features a Boc-protected piperazine that is stable under the basic (e.g., alkylation, Buchwald-Hartwig amination) and mildly nucleophilic conditions required to further derivatize the methylcarbamoyl group or the pyridine C-H positions [1]. In contrast, unprotected 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine analogs would undergo competing N-alkylation or acylation at the free secondary amine under the same conditions, leading to complex product mixtures and reduced yields. This orthogonal stability is a defining feature of the Boc-protected intermediate and a primary reason for its procurement over deprotected versions.

Synthetic Methodology Protecting Group Strategy Chemoselectivity

Optimal Procurement Scenarios for tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate


Epigenetic Probe and Lead Discovery Targeting Type I PRMTs

This compound serves as a key intermediate for constructing focused libraries targeting Protein Arginine Methyltransferases (PRMTs), particularly PRMT4 (CARM1) and PRMT6. The methylcarbamoyl-pyridine motif engages the arginine substrate binding pocket, as evidenced by potent inhibitors such as SGC6870, which contains a closely related methylcarbamoyl-piperidine pharmacophore and achieves an IC₅₀ of 77 ± 6 nM against PRMT6 with outstanding selectivity [1]. Procuring the 99% purity grade minimizes the risk of trace impurities interfering with enzymatic assay results .

Fragment-Based Drug Discovery (FBDD) Requiring Soluble, Low-Lipophilicity Starting Points

With a computed LogP of 1.50, this compound resides within the optimal lipophilicity range (LogP 1–2) for fragment hits, ensuring adequate aqueous solubility for biophysical screening (NMR, SPR, DSF) at concentrations of 200–500 µM. Its lower LogP relative to the 2-fluoro analog (estimated >1.80) makes it the preferred procurement choice when solubility-limited assay interference is a concern .

Divergent Parallel Synthesis of Piperazine-Containing Kinase and Epigenetic Inhibitor Libraries

The Boc-protected piperazine scaffold allows chemists to execute a build–functionalize–deprotect sequence: first elaborating the pyridine or methylcarbamoyl moiety under basic conditions without disturbing the Boc group, then deprotecting to reveal the free piperazine for final diversification. This orthogonal reactivity eliminates the need for a separate protection step on the piperazine nitrogen, saving 1–2 synthetic steps per analog and improving overall library production efficiency [2].

Structure–Activity Relationship (SAR) Studies Exploring the Hydrogen-Bonding Pharmacophore

The 6-methylcarbamoyl group provides a defined hydrogen-bond donor (N–H) and acceptor (C=O) pair capable of interacting with asparagine or glutamate residues in enzyme active sites. Procurement of this specific regioisomer, rather than the 4- or 5-substituted pyridine analogs, ensures the correct spatial orientation of the pharmacophore for SAR studies aimed at optimizing binding affinity and selectivity over other methyltransferase family members [1].

Quote Request

Request a Quote for tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.